Tetrahydropyran-4-carboxamidine hydrochloride is a synthetic compound with the molecular formula CHNO·HCl. It is classified as a carboxamidine derivative, which indicates its structural features and potential biological activities. This compound is primarily used in laboratory settings for various chemical and biological applications, including research in medicinal chemistry and pharmacology.
Tetrahydropyran-4-carboxamidine hydrochloride can be synthesized through various organic reactions involving tetrahydropyran derivatives and amidation processes. The compound is commercially available from chemical suppliers such as Thermo Fisher Scientific, where it is listed with specific catalog numbers for easy identification .
The compound falls under the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to the presence of a cyclic structure containing nitrogen. It is also classified as a hydrochloride salt, which influences its solubility and stability in aqueous solutions.
The synthesis of tetrahydropyran-4-carboxamidine hydrochloride typically involves the following steps:
The molecular structure of tetrahydropyran-4-carboxamidine hydrochloride features a six-membered ring (tetrahydropyran) with a carboxamidine functional group attached at the 4-position. The presence of the hydrochloride indicates that one hydrogen chloride molecule is associated with the compound.
Tetrahydropyran-4-carboxamidine hydrochloride can participate in various chemical reactions, including:
These reactions are often facilitated by specific catalysts or under particular conditions (e.g., temperature, solvent choice) to enhance reaction rates and yields.
The mechanism of action for tetrahydropyran-4-carboxamidine hydrochloride primarily relates to its biological activity, which may involve interaction with specific receptors or enzymes in biological systems.
While specific data on its mechanism of action in therapeutic contexts may be limited, studies involving similar compounds suggest potential roles in modulating enzyme activity or acting as inhibitors in biochemical pathways.
Relevant data includes:
Tetrahydropyran-4-carboxamidine hydrochloride has several scientific uses:
Tetrahydropyran-4-carboxamidine hydrochloride (CAS 426828-34-4; molecular formula C₆H₁₃ClN₂O; MW 164.63 g/mol) represents a structurally unique scaffold merging the favorable physicochemical properties of the tetrahydropyran (THP) ring with the versatile reactivity of the amidine functional group. Characterized by the SMILES string N=C(C1CCOCC1)N.[H]Cl
, this compound features a protonated amidine group attached to the 4-position of the saturated oxane ring, conferring both hydrogen-bonding capability and structural rigidity. Its crystalline form requires storage under inert atmosphere at 2–8°C to maintain stability, reflecting standard handling protocols for amidine derivatives [9] [10].
The tetrahydropyran ring has emerged as a privileged structural motif in medicinal chemistry due to its high sp³ character, enhanced three-dimensionality, and improved aqueous solubility compared to aromatic counterparts. Statistical analyses reveal the THP ring is the most frequently employed three-dimensional ring system in marketed drugs, second only to phenyl when considering all ring types [4]. This prominence stems from several key advantages:
Table 1: Biologically Active Natural Products Featuring Tetrahydropyran Scaffolds
Compound | Biological Activity | Therapeutic Area |
---|---|---|
Bryostatin 1 | Potent kinase inhibition; modulates PKC | Cancer (Phase II trials for Alzheimer's) |
Diospongin A | Anti-osteoporotic effects | Bone metabolism |
Omarigliptin | DPP-4 inhibition | Type 2 diabetes (Marketed) |
Goniodomin A | Actin-targeting polyether | Antifungal/cytotoxic |
Prorocentrolide | Binds sodium channels | Neurotoxic agent |
The development of THP-based therapeutics accelerated with advances in stereoselective synthesis. Early routes relied on classical heterocyclic reactions (Prins cyclization, oxa-Michael additions), but modern approaches leverage catalytic asymmetric methods. Notably, the European Lead Factory prioritized 4-aminotetrahydropyran scaffolds for library synthesis, utilizing a tethered enol-ether Prins cyclization to construct the THP ring on multigram scales (Scheme 1) [4]:
Benzaldehyde → Zn-mediated Barbier allylation → Homoallyl alcohol → Oxa-Michael addition → Enol ether → TFA-catalyzed Prins cyclization → 4-Functionalized THP
This methodology enabled efficient installation of the axial amine functionality at C4, permitting diversification into amides, sulfonamides, ureas, and triazoles – crucial for generating drug-like molecules with optimal physicochemical properties [4].
Table 2: Synthetic Methods for Tetrahydropyran-4-carboxamidine Precursors
Method | Key Conditions | Yield | Advantages | Reference |
---|---|---|---|---|
Prins Cyclization | TFA catalyst; enol ether precursor | 75–85% | High diastereoselectivity; scalable | [4] |
Lewis Acid Catalysis | TiCl₄, Sn(OTf)₂, or BF₃·OEt₂ | 60–96% | Functional group tolerance | [6] |
Microwave-Assisted | ZrCl₄ catalyst; solvent-free | >90% | Rapid (minutes vs. hours) | [5] |
Hydrogenation | Pd/C catalyst; 0.8 MPa H₂ | 95–96% | High-purity THP intermediates | [1] |
In oncology, THP derivatives demonstrate robust antitumor activity. Modifications to the alkylthio moiety of carmethizole analogs (THP-based antitumor agents) profoundly impacted efficacy: electron-withdrawing groups on sulfur decreased chemical reactivity and antitumor activity, while electron-donating groups enhanced both [1]. Furthermore, THP-containing antibody-drug conjugates (ADCs) targeting gastric/lung cancer biomarkers exhibited target-mediated cytotoxicity in vitro and consistent pharmacokinetics in vivo following single-dose administration [1].
The amidine group (–C(=NH)NH₂) in tetrahydropyran-4-carboxamidine hydrochloride provides distinctive molecular recognition properties critical for drug-receptor interactions. When protonated under physiological conditions (pKₐ ~11–12), amidines form stable salt bridges with carboxylate anions in biological targets, mimicking natural arginine- or guanidine-containing motifs. This enables high-affinity binding to proteases, kinases, and G-protein-coupled receptors [9] [10].
Key advantages of amidine incorporation include:
In the specific case of tetrahydropyran-4-carboxamidine hydrochloride, the conformational constraint imparted by the THP ring positions the amidine group axially, reducing the entropic penalty upon target binding. This geometry enhances binding affinity for targets like serine proteases, where the oxyanion hole preferentially accommodates rigid, planar amidinium ions [4] [10].
Table 3: Therapeutic Applications of THP-Amidine Hybrid Scaffolds
Biological Target | Therapeutic Area | Mechanism | Lead Structure |
---|---|---|---|
Factor Xa | Anticoagulants | Competitive inhibition | THP-amidine benzamides |
DPP-4 | Type 2 diabetes | Substrate mimic for enzymatic cleavage | Omarigliptin analogs |
Tubulin | Antimitotic agents | Vinca domain binding | Tubulexin derivatives |
Cancer biomarkers (e.g., HER2) | Oncology | Antibody-drug conjugate warheads | THP-amide linked cytotoxics |
The synthetic accessibility of tetrahydropyran-4-carboxamidine hydrochloride enables its use as a versatile building block. Commercial availability (e.g., BLD Pharm, Ambeed) supports its application in high-throughput screening libraries. Recent innovations include microwave-assisted cyclizations and flow chemistry techniques that reduce reaction times from hours to minutes while maintaining yields >90% [5] [6]. These advances address historical limitations in amidine synthesis, such as harsh conditions (e.g., Pinner reaction) or poor functional group tolerance.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3